molecular formula C23H24F3N3OS B2480751 3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one CAS No. 1210918-66-3

3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2480751
CAS No.: 1210918-66-3
M. Wt: 447.52
InChI Key: FXHMNOCJGDHRJL-UHFFFAOYSA-N
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Description

3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H24F3N3OS and its molecular weight is 447.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Molecular Docking Studies

Compounds structurally related to 3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one have been synthesized and assessed for their antiproliferative inhibition potency against various human cancer cell lines. Molecular docking studies of these compounds provide insights into their potential mechanisms of action, offering a foundation for the development of new anticancer agents (Al-Soud et al., 2021).

Radioactive Labeling and Imaging

Research has explored mixed ligand fac-tricarbonyl complexes of technetium and rhenium with imidazole-based ligands for potential applications in radioactive labeling and imaging. This approach could be beneficial for labeling bioactive molecules containing monodentate or bidentate donor sites, facilitating the development of diagnostic agents (Mundwiler et al., 2004).

Anti-arrhythmic Activity

The synthesis and anti-arrhythmic activity of piperidine-based derivatives have been investigated, highlighting the therapeutic potential of structurally related compounds in treating arrhythmias. Such research underscores the importance of these compounds in developing new medications for cardiovascular diseases (Abdel‐Aziz et al., 2009).

Glycine Transporter Inhibition

Studies have identified compounds with similarities to this compound as potent inhibitors of the glycine transporter 1 (GlyT1). These inhibitors have shown promise in increasing glycine levels in the central nervous system, which could be beneficial for treating neurological disorders (Yamamoto et al., 2016).

Acyl-CoA: Cholesterol O-Acyltransferase Inhibition

Research on compounds structurally related to the chemical of interest has led to the identification of potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), with significant selectivity over ACAT-2. These findings are important for the development of therapies targeting diseases associated with ACAT-1 overexpression, such as atherosclerosis and Alzheimer's disease (Shibuya et al., 2018).

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3OS/c24-23(25,26)22-27-19-8-4-5-9-20(19)29(22)16-17-10-13-28(14-11-17)21(30)12-15-31-18-6-2-1-3-7-18/h1-9,17H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHMNOCJGDHRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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